Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
Overview
Description
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- is a complex organic compound characterized by its unique structure, which includes a hexanamide backbone and a tetrahydro-2-oxo-3-furanyl group
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-hexanoyl-L-homoserine lactone (3-OH-C6-L-Hsl) is the LuxR-type transcriptional regulators found in gram-negative bacteria . These proteins are responsible for regulating gene expression in response to changes in cell-population density, a process known as quorum sensing .
Mode of Action
3-OH-C6-L-Hsl interacts with its target by diffusing freely across the bacterial cell membrane and binding to the LuxR-type proteins . This binding event triggers a conformational change in the protein, enabling it to bind to specific DNA sequences and regulate the transcription of quorum-sensing genes .
Biochemical Pathways
The binding of 3-OH-C6-L-Hsl to LuxR-type proteins affects several biochemical pathways. These include the two-component system , bacterial chemotaxis , and flagellar assembly . The activation of these pathways leads to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors .
Pharmacokinetics
Like other n-acyl-homoserine lactones, it is likely to have good bioavailability due to its ability to freely diffuse across cell membranes . Its stability and half-life may vary depending on environmental conditions .
Result of Action
The action of 3-OH-C6-L-Hsl results in the regulation of gene expression in gram-negative bacteria . This can lead to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors . These changes can have significant impacts on the bacteria’s ability to cause disease and resist antibiotics .
Action Environment
The action of 3-OH-C6-L-Hsl is influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as pH, temperature, and the presence of other microbial species . Furthermore, the concentration of 3-OH-C6-L-Hsl in the environment can influence the extent of quorum sensing, with higher concentrations leading to increased gene regulation .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-hexanoyl-L-homoserine lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These interactions are primarily involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior . This compound regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella .
Cellular Effects
The effects of 3-Hydroxy-hexanoyl-L-homoserine lactone on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can have activating or suppressing effects on gene expression and biofilm formation .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy-hexanoyl-L-homoserine lactone is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced via lactonolysis from 3-oxooctanoyl-homoserine lactone, altering quorum sensing or contributing to quorum quenching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanamide Backbone: This step involves the reaction of hexanoic acid with ammonia or an amine to form hexanamide.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Tetrahydro-2-oxo-3-furanyl Group: This step involves the reaction of the hydroxy-hexanamide with a suitable furan derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Common industrial methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydro-2-oxo-3-furanyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- can be compared with other similar compounds, such as:
Hexanamide: Lacks the hydroxy and tetrahydro-2-oxo-3-furanyl groups, making it less complex and potentially less versatile in its applications.
3-Hydroxyhexanamide: Contains the hydroxy group but lacks the tetrahydro-2-oxo-3-furanyl group, which may limit its biological activity.
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexanamide: Contains the tetrahydro-2-oxo-3-furanyl group but lacks the hydroxy group, which may affect its chemical reactivity and biological properties.
The unique combination of functional groups in Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13)/t7?,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIHGGZGGATGM-MQWKRIRWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)NC1CCOC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC(=O)N[C@H]1CCOC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741734 | |
Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192883-16-2 | |
Record name | N-(3-Hydroxyhexanoyl)-L-homoserine lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192883-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.